SRI-37683 vs. SRI-37684: Divergent Glucose Uptake Inhibition Profiles
SRI-37683 demonstrates a plateau effect in glucose uptake inhibition, achieving approximately 50% inhibition at ~3 µM, which precluded IC50 calculation due to non-conformity to a standard inhibition curve [1]. In contrast, its direct structural analog SRI-37684 exhibits a classical dose-response profile with a calculable IC50 of 33 µM for glucose uptake in the same D456 GBM PDX cell line [1]. This indicates a fundamentally different mode of target engagement or binding kinetics for SRI-37683.
| Evidence Dimension | Glucose Uptake Inhibition |
|---|---|
| Target Compound Data | ~50% inhibition at ~3 µM; IC50 not calculable |
| Comparator Or Baseline | SRI-37684: IC50 = 33 µM |
| Quantified Difference | SRI-37683 reaches half-maximal inhibition at ~3 µM and plateaus, while SRI-37684 shows a calculable IC50 of 33 µM. |
| Conditions | D456 GBM PDX cells; 2-NBDG uptake assay and 2-DG colorimetric kit |
Why This Matters
The non-classical inhibition profile of SRI-37683 suggests a distinct binding mode or allosteric mechanism, offering a differentiated chemical tool for studying GLUT function compared to SRI-37684.
- [1] Landis, C. J., et al. (2018). Identification of Compounds That Decrease Glioblastoma Growth and Glucose Uptake in Vitro. ACS Chemical Biology, 13(8), 2048–2057. DOI: 10.1021/acschembio.8b00251 View Source
